molecular formula C20H23NO2S2 B2595605 O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate CAS No. 339100-09-3

O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate

Cat. No.: B2595605
CAS No.: 339100-09-3
M. Wt: 373.53
InChI Key: AHQVFZJRJUXVIC-UHFFFAOYSA-N
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Description

O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate: is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a combination of aromatic rings, sulfur, and carbamothioate groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate typically involves multiple steps:

  • Formation of the Sulfanyl Acetyl Intermediate

      Starting Materials: 4-methylthiophenol and 2-bromoacetophenone.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

      Product: 2-[(4-methylphenyl)sulfanyl]acetophenone.

  • Coupling with 2,6-Dimethylphenol

      Starting Materials: 2-[(4-methylphenyl)sulfanyl]acetophenone and 2,6-dimethylphenol.

      Reaction Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

      Product: 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenol.

  • Formation of the Carbamothioate

      Starting Materials: 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenol and N,N-dimethylthiocarbamoyl chloride.

      Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the sulfanyl group to sulfoxide or sulfone derivatives.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) or ethanol.

      Products: Reduction of the carbonyl group to alcohol derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.

      Products: Substitution of the carbamothioate group with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Utilized in studies to understand biochemical pathways and molecular interactions.

Medicine

    Drug Development: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Diagnostic Agents: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and carbamothioate groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.

    2,6-dimethyl-4-{[(4-methylphenyl)sulfonyl]acetyl}phenyl dimethylcarbamate: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

    Chemical Structure: The presence of both sulfanyl and carbamothioate groups in O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate provides unique reactivity and binding properties.

    Biological Activity: Its specific interactions with molecular targets make it distinct in its biological applications compared to similar compounds.

This detailed overview highlights the complexity and versatility of this compound, showcasing its significance in various scientific and industrial fields

Properties

IUPAC Name

O-[2,6-dimethyl-4-[2-(4-methylphenyl)sulfanylacetyl]phenyl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S2/c1-13-6-8-17(9-7-13)25-12-18(22)16-10-14(2)19(15(3)11-16)23-20(24)21(4)5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQVFZJRJUXVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)OC(=S)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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